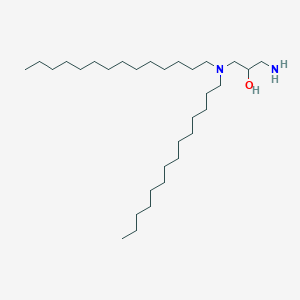![molecular formula C12H14Cl2F4OSi B12586863 Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane CAS No. 646063-07-2](/img/structure/B12586863.png)
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane is a chemical compound known for its unique structure and properties. It is characterized by the presence of dichloro, phenyl, and tetrafluoropropoxy groups attached to a silane backbone. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves several steps. One common method includes the reaction of phenyltrichlorosilane with 3-(2,2,3,3-tetrafluoropropoxy)propyl magnesium bromide under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like distillation or recrystallization .
Chemical Reactions Analysis
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as alcohols or amines, to form new compounds.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenol derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is studied for its potential use in modifying biomolecules and surfaces to enhance their properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves its ability to interact with various molecular targets. The dichloro groups can react with nucleophiles, leading to the formation of new bonds and compounds. The phenyl group can participate in π-π interactions, while the tetrafluoropropoxy group can enhance the compound’s stability and reactivity. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane can be compared with other similar compounds, such as:
Dichloromethylsilane: Lacks the phenyl and tetrafluoropropoxy groups, making it less stable and reactive.
Phenyltrichlorosilane: Contains an additional chlorine atom and lacks the tetrafluoropropoxy group, leading to different reactivity and applications.
Tetrafluoropropyltrichlorosilane: Contains three chlorine atoms and lacks the phenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of dichloro, phenyl, and tetrafluoropropoxy groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
646063-07-2 |
|---|---|
Molecular Formula |
C12H14Cl2F4OSi |
Molecular Weight |
349.22 g/mol |
IUPAC Name |
dichloro-phenyl-[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane |
InChI |
InChI=1S/C12H14Cl2F4OSi/c13-20(14,10-5-2-1-3-6-10)8-4-7-19-9-12(17,18)11(15)16/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
SUZXSBWCPYDXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCOCC(C(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)


![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)







